molecular formula C16H17N5OS B2717137 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea CAS No. 2309346-96-9

3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2717137
CAS No.: 2309346-96-9
M. Wt: 327.41
InChI Key: HFKDSIAXIIGBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea is a synthetic organic compound featuring a pyrazole core substituted with a pyridyl group and a urea linker connected to a thiophene methyl group. This specific molecular architecture incorporates nitrogen-containing heterocycles (pyrazole and pyridine) and a sulfur-containing heterocycle (thiophene), which are privileged structures in medicinal chemistry known for conferring a wide range of pharmacological activities . The urea functional group is a common pharmacophore that can participate in hydrogen bonding, often contributing to target binding affinity and molecular recognition in biologically active compounds . Compounds with pyridine and pyrazole motifs are frequently investigated for their potential interactions with central nervous system targets . Meanwhile, thiophene-containing molecules are extensively explored in antimicrobial and antitumor research, with some derivatives demonstrating improved solubility profiles and potent activity against resistant bacterial strains . This combination of heterocycles makes this urea derivative a valuable chemical tool for researchers in drug discovery, particularly for screening against enzyme targets or cellular assays where such scaffolds are relevant. It serves as a key intermediate for the synthesis of more complex molecules and is useful for structure-activity relationship (SAR) studies in the development of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-21-13(9-15(20-21)12-4-6-17-7-5-12)10-18-16(22)19-11-14-3-2-8-23-14/h2-9H,10-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKDSIAXIIGBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a β-keto ester under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.

    Formation of the Urea Linkage: The final step involves the reaction of the pyrazole-pyridine intermediate with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Pyrazole Ring Formation

The pyrazole ring forms via cyclization of hydrazones with α,β-unsaturated carbonyls. For example:

  • Hydrazone Formation :

    • A ketone/aldehyde reacts with hydrazine to form a hydrazone intermediate.

  • Acid-Catalyzed Cyclization :

    • The hydrazone undergoes cyclization under acidic conditions, followed by aromatization to yield the pyrazole .

Reaction TypeConditionsIntermediateProduct
Hydrazone formationAcidic conditionsHydrazonePyrazole ring
CyclizationHCl or H2SO4 catalystEnamine intermediatePyrazole core

Urea Linkage Formation

The urea core forms via nucleophilic attack of amines on isocyanates:

  • Isocyanate Reactivity :

    • Thiophen-2-ylmethyl isocyanate reacts with amines (e.g., pyrazole-derived amines) to form urea bonds.

  • Mechanism :

    • The amine attacks the electrophilic carbon of the isocyanate, followed by elimination of CO2 to form the urea linkage.

Solvent and Temperature Effects

  • DMF or dichloromethane are often used as solvents for coupling reactions due to their high polarity and ability to stabilize intermediates .

  • Microwave irradiation accelerates cyclization steps, reducing reaction times (e.g., from hours to minutes) .

  • Temperature control : Refluxing at 80–100°C optimizes yields in pyrazole formation .

ParameterImpact on ReactionExample Application
SolventPolar aprotic improves yieldDMF in isocyanate coupling
TemperatureHigh temps accelerate cyclizationMicrowave-assisted synthesis

Catalyst Selection

  • Acidic catalysts (HCl, H2SO4) facilitate cyclization steps .

  • Base catalysts (e.g., K2CO3) are used in coupling reactions to deprotonate amines.

Challenges and Limitations

  • Steric Hindrance :

    • Bulky substituents (e.g., thiophene) can hinder cyclization or coupling, reducing yields .

  • Regioselectivity :

    • Pyrazole ring formation may lead to unintended regioisomers if reaction conditions are not tightly controlled .

  • Purification :

    • Multistep synthesis often requires chromatography to isolate pure product.

Structural Reactivity Insights

The compound’s reactivity stems from:

  • Electrophilic Pyrazole Ring :

    • Susceptible to nucleophilic attack at the 5-position due to electron-deficient nature.

  • Urea Hydrogen Bonding :

    • The urea group enables hydrogen bonding, influencing solubility and biological interactions.

  • Heteroaromatic Systems :

    • Pyridine and thiophene rings contribute to conjugation, stabilizing intermediates during reactions .

Experimental Validation

Key experimental data from analogous compounds:

  • Yields :

    • Pyrazole cyclization: 63–83% .

    • Urea coupling: 90.8% under optimized conditions .

  • Purification :

    • Chromatography (e.g., silica gel) is commonly employed.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast, lung, and colorectal cancers. For instance, a series of pyrazole derivatives demonstrated promising in vitro antitumor activity against multiple cancer types .

Anti-inflammatory Properties : Compounds related to this structure have shown efficacy comparable to traditional anti-inflammatory agents. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. This highlights its potential as an antibacterial agent .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting specific kinases involved in cancer proliferation. This mode of action is crucial for developing targeted therapies that minimize side effects compared to conventional chemotherapy .

Agrochemicals

Due to its structural characteristics, the compound can be utilized in the development of agrochemicals. Its ability to interact with biological systems makes it a candidate for creating effective pesticides or herbicides that are environmentally friendly .

Data Table: Biological Activities

Activity Type Description
AnticancerInhibits growth in various cancer cell lines (e.g., MDA-MB-231, HepG2)
Anti-inflammatoryComparable efficacy to traditional anti-inflammatory drugs
AntimicrobialEffective against strains like E. coli and S. aureus
Enzyme InhibitionPotential inhibitor of kinases involved in cancer progression
Agrochemical PotentialCandidate for development in environmentally friendly pesticides/herbicides

Case Study 1: Anticancer Research

A notable study synthesized a series of pyrazole derivatives based on this compound and evaluated their anticancer activity against several human tumor cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting a pathway for further drug development .

Case Study 2: Anti-inflammatory Evaluation

In another study, the anti-inflammatory properties of the compound were assessed using standard assays comparing it with established anti-inflammatory drugs like indomethacin. The results showed comparable efficacy, indicating its potential use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

The compound’s activity and physicochemical properties are influenced by:

  • Pyridine substituent position : Pyridin-4-yl vs. pyridin-3-yl isomers (e.g., BG15973, ).
  • Heterocyclic moieties : Thiophene vs. fluorophenyl or trifluoromethylpyrazole groups (e.g., ).
  • Bulk and electronic effects : Electron-withdrawing groups (e.g., CF₃) vs. electron-donating groups (e.g., thiophene).

Data Table: Structural and Functional Comparison

Compound Name/ID Key Substituents Molecular Weight (g/mol) Biological Activity (Inferred) Reference
Target Compound 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl, thiophen-2-yl 327.40 Not explicitly stated (potential kinase/COX modulation)
BG15973 (Isomer) 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl, thiophen-2-yl 327.40 Structural isomer; spatial binding differences
1-(4-Fluorophenyl)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea (10) 4-fluorophenyl, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl ~408.30 Plasmodium falciparum inhibitor
4K9Y66 Ligand (PDB ID: 4K9Y66) tert-butyl, p-tolyl N/A Kinase inhibitor (DFG-out conformation)
TRKA Kinase Inhibitor (WO 2015175788 A1) Fluorophenyl, methoxyethyl N/A TRKA kinase inhibition
1-(4,6-Dimethoxypyrimidin-2-yl)-3-{[1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazol-5-yl]sulfonyl}urea Tetrazolyl, sulfonyl, dimethoxypyrimidinyl N/A Herbicidal activity (inferred from sulfonylurea class)

Detailed Analysis of Select Compounds

Pyridine Position Isomer (BG15973)
  • Structural Difference : Pyridin-3-yl vs. pyridin-4-yl in the target compound.
  • In contrast, pyridin-3-yl (BG15973) may alter binding orientation or selectivity .
Trifluoromethylpyrazole Derivatives ()
  • Example : Compound 10 () and 6 () feature trifluoromethyl groups.
  • Key Differences : The CF₃ group increases lipophilicity and metabolic stability but may reduce solubility. The target compound’s thiophene moiety, being less electronegative, could improve solubility while maintaining aromatic interactions .
Kinase-Targeting Ureas ()
  • 4K9Y66 Ligand : Binds kinases in a DFG-out conformation, a conformation-sensitive interaction. The target compound’s pyridinyl-thiophene system may favor similar allosteric modulation but requires validation .
  • TRKA Inhibitor : Incorporates fluorophenyl and methoxyethyl groups. The absence of fluorine in the target compound may reduce off-target interactions but could also lower potency against specific kinases .
Sulfonylurea Herbicides ()
  • Comparison : Sulfonylureas (e.g., ) target plant acetolactate synthase, while the target compound’s urea linkage and heterocycles suggest divergent applications (e.g., human enzyme inhibition) .

Research Findings and Inferred Trends

Electronic Effects : Thiophene’s electron-rich nature may enhance π-stacking in hydrophobic pockets, whereas fluorophenyl/CF₃ groups prioritize steric and electronic effects .

Solubility vs.

Kinase Inhibition Potential: Structural parallels to 4K9Y66 and TRKA inhibitors suggest kinase targeting, but activity depends on substituent positioning (e.g., pyridin-4-yl’s hydrogen-bonding capability) .

Biological Activity

The compound 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

This compound consists of a pyrazole ring substituted with a pyridine moiety and a thiophene group. The structural formula can be depicted as follows:

C18H19N5O\text{C}_{18}\text{H}_{19}\text{N}_5\text{O}

The presence of the thiophene and pyridine rings contributes to its electronic properties and interaction capabilities with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing physiological responses related to pain and inflammation.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds, including this one, exhibit significant anti-inflammatory activity. For instance, studies have shown that similar compounds possess IC50 values in the nanomolar range against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

CompoundIC50 (µM)Target
This compoundTBDCOX Inhibition
Celecoxib0.054COX-2

Analgesic Effects

In vivo studies have demonstrated that similar pyrazole derivatives effectively reduce pain responses in animal models, suggesting potential use as analgesics. For example, compounds structurally related to this urea derivative have shown promising results in formalin-induced nociceptive models.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism likely involves modulation of pathways associated with cell cycle regulation and apoptosis.

Case Studies

Several studies have investigated the pharmacological profiles of compounds related to This compound :

  • Study on COX Inhibition : A study evaluated the anti-inflammatory effects of pyrazole-containing compounds against carrageenan-induced edema in rats, demonstrating significant reductions in paw swelling compared to controls.
  • TRPV1 Antagonism : Similar pyrazole derivatives have been studied for their antagonistic effects on the TRPV1 receptor, which is involved in pain perception. These studies reported K_i values indicating potent antagonism.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea?

  • Methodological Answer : The compound’s urea backbone can be synthesized via coupling reactions between amines and azides or pyrazolooxazinones. For example, refluxing a pyrazole-containing amine (e.g., 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine) with an isocyanate derivative of thiophene in anhydrous toluene or chloroform for 1–2 hours, followed by solvent removal and recrystallization from ethanol–acetic acid mixtures . Cross-coupling reactions (e.g., Suzuki-Miyaura) may integrate pyridine or thiophene moieties, using Pd(PPh₃)₄ as a catalyst in deoxygenated DMF/water systems .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Purity : Recrystallization from DMF–EtOH (1:1) mixtures ensures high purity, as described for analogous pyrazole-urea derivatives .
  • Structural Confirmation : Use NMR (¹H/¹³C) to verify substituent positions, IR spectroscopy to confirm urea C=O stretches (~1640–1680 cm⁻¹), and mass spectrometry for molecular weight validation. X-ray crystallography (e.g., monoclinic P2₁/c systems) resolves steric effects of the thiophene and pyridine groups .

Q. What solvent systems are optimal for recrystallizing this urea derivative?

  • Methodological Answer : Ethanol–acetic acid (2:1) or DMF–EtOH (1:1) mixtures are effective for recrystallization, balancing solubility and polarity to avoid co-solubility of byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Conflicting NMR signals (e.g., pyrazole vs. pyridine proton overlaps) require 2D techniques (HSQC, HMBC) for unambiguous assignment. Computational modeling (DFT) predicts chemical shifts and coupling constants to validate experimental data . For IR, compare experimental C=O stretches with calculated vibrational frequencies to confirm urea linkage integrity .

Q. What strategies optimize the coupling of pyridine and thiophene moieties during synthesis?

  • Methodological Answer :

  • Catalyst Selection : Pd(PPh₃)₄ in Suzuki-Miyaura reactions improves yield for aryl boronate-pyridine couplings, as demonstrated for pyrazole-thiophene hybrids .
  • Solvent Optimization : Use deoxygenated DMF/water (3:1) to stabilize Pd catalysts and enhance reaction rates .
  • Temperature Control : Reflux at 80–90°C balances reactivity and side-product suppression .

Q. How does the crystal packing of this compound influence its reactivity or stability?

  • Methodological Answer : X-ray data (monoclinic P2₁/c, β ≈ 91.5°) reveal intermolecular hydrogen bonds between urea NH and pyridine N atoms, stabilizing the lattice . Steric hindrance from the 1-methyl-pyrazole group may reduce nucleophilic attack susceptibility, requiring kinetic studies under varying pH conditions.

Q. What experimental design principles apply to scaling up synthesis while maintaining yield?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use fractional factorial designs to test variables (catalyst loading, temperature, solvent ratio). For example, optimize Pd catalyst concentration (0.5–2 mol%) and reaction time (1–4 hours) .
  • Flow Chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation setups) enhance reproducibility for multistep syntheses, minimizing intermediate degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.